![molecular formula C14H19FN2O3S B3018655 4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235640-68-2](/img/structure/B3018655.png)
4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
Scientific Research Applications
- Piperidine Moiety : The piperidine nucleus is an essential heterocyclic system widely used in drug discovery. Piperidine derivatives exhibit diverse biological activities, making them valuable building blocks for drug design .
- Anticancer Agents : Researchers have synthesized N-(piperidine-4-yl)benzamide compounds and investigated their effects against cancer cells. Structure-activity relationship studies revealed that certain substitutions on the piperidine ring enhance cytotoxicity .
- Antiviral and Antimicrobial Properties : Piperidine derivatives have shown promise as antiviral and antimicrobial agents .
- Anti-Inflammatory and Analgesic Effects : Some piperidine-based compounds exhibit anti-inflammatory and analgesic activities .
- Alzheimer’s Disease Research : Although not directly related to this compound, piperidine derivatives are being explored for their potential in Alzheimer’s disease treatment .
- Piperine : Piperine, a natural alkaloid with a piperidine moiety, is found in plants of the Piperaceae family. It has antioxidant properties and shows activity against cancer, inflammation, hypertension, and asthma .
- Mechanism of Action : While the exact mechanism of action of piperine remains unclear, its therapeutic potential is being actively studied .
- Other Piperidine Alkaloids : Compounds like evodiamine, matrine, berberine, and tetrandine (all containing piperidine moieties) exhibit antiproliferative and antimetastatic effects against various cancers .
Drug Discovery and Medicinal Chemistry
Molecular Biology and Pharmacology
Mechanism of Action
Target of Action
The primary target of the compound “4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the pathway of HIV-1 entry into cells. Specifically, it blocks the CCR5 receptor, thereby preventing macrophage-tropic (R5) HIV-1 strains from infecting cells .
Result of Action
The blockade of the CCR5 receptor by the compound results in the prevention of HIV-1 infections . . The compound’s action thus contributes to the potential treatment of HIV-1 infections.
properties
IUPAC Name |
4-fluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-21(19,20)17-8-6-11(7-9-17)10-16-14(18)12-2-4-13(15)5-3-12/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTGSJRXWJYGMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide |
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